Chemical structure and properties of 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol
Chemical structure and properties of 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol is a fluorinated amino alcohol that holds significant potential in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into the phenyl ring can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, with a particular focus on its relevance to researchers in the pharmaceutical sciences.
Chemical Identity and Structure
The fundamental characteristics of 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol are summarized below, distinguishing between the racemic mixture and its stereoisomers.
Molecular Structure
The chemical structure of 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol consists of a 3,4,5-trifluorophenyl group attached to an ethanolamine backbone. The presence of a chiral center at the carbon atom bearing the hydroxyl group gives rise to two enantiomers, (R) and (S).
Caption: Chemical structure of 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol.
Basic Chemical Data
| Identifier | Value | Source |
| IUPAC Name | 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol | N/A |
| Molecular Formula | C₈H₈F₃NO | [1] |
| Molecular Weight | 191.15 g/mol | [1] |
| CAS Number (Racemate) | 1227306-93-5 | [1] |
| CAS Number ((R)-enantiomer) | 1213623-75-6 |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol are not extensively reported in publicly available literature. However, based on the properties of similar amino alcohols and fluorinated compounds, the following characteristics can be anticipated.
| Property | Predicted/Observed Value | Notes |
| Physical State | Likely a solid or a viscous liquid at room temperature. The (R)-enantiomer has been described as a yellow to brown liquid. | [2] |
| Melting Point | Not available. | N/A |
| Boiling Point | Not available. | N/A |
| Solubility | Expected to be soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water is anticipated. | General property of amino alcohols.[3] |
| pKa | The amino group is expected to have a pKa in the range of 9-10, typical for primary amines. The hydroxyl group is weakly acidic. | General chemical principles. |
Synthesis and Purification
Proposed Retrosynthetic Analysis
A logical approach to the synthesis would involve the asymmetric reduction of a corresponding α-amino ketone or the amination of a chiral halohydrin.
Caption: Proposed retrosynthetic pathway for the synthesis of the target compound.
Hypothetical Step-by-Step Synthesis Protocol
This proposed protocol is based on general methodologies and would require optimization for this specific substrate.
Step 1: Synthesis of 2-Bromo-1-(3,4,5-trifluorophenyl)ethanone
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To a solution of 3,4,5-trifluorobenzaldehyde in a suitable aprotic solvent (e.g., diethyl ether or THF), add a brominating agent such as N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).
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Reflux the reaction mixture under inert atmosphere until the starting material is consumed (monitored by TLC).
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Cool the reaction mixture, filter to remove succinimide, and concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield 2-bromo-1-(3,4,5-trifluorophenyl)ethanone.
Step 2: Asymmetric Reduction and Azidation to 2-Azido-1-(3,4,5-trifluorophenyl)ethan-1-ol
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Dissolve 2-bromo-1-(3,4,5-trifluorophenyl)ethanone in an appropriate solvent (e.g., THF).
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Perform an asymmetric reduction using a chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction).
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Upon completion of the reduction, quench the reaction carefully with methanol.
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To the resulting chiral bromohydrin, add sodium azide (NaN₃) in a polar aprotic solvent like DMF.
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Heat the reaction mixture to facilitate the SN2 displacement of the bromide by the azide.
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After the reaction is complete, perform an aqueous workup and extract the product with an organic solvent.
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Purify the crude azido alcohol by column chromatography.
Step 3: Reduction of the Azide to 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol
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Dissolve the purified 2-azido-1-(3,4,5-trifluorophenyl)ethan-1-ol in a suitable solvent like methanol or ethanol.
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Perform the reduction of the azide to the primary amine using a standard method, such as catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or by using a reducing agent like lithium aluminum hydride (LiAlH₄).
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After the reaction is complete, filter the catalyst (if used) and remove the solvent under reduced pressure to obtain the final product.
Purification and Characterization
Purification of the final product would likely involve column chromatography or crystallization. Characterization would be performed using standard analytical techniques:
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NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and stereochemistry.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
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Infrared Spectroscopy (IR): To identify the functional groups (O-H, N-H, C-F).
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Chiral HPLC: To determine the enantiomeric excess (e.e.) of the final product.
Potential Applications and Pharmacological Relevance
While specific biological activity data for 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol is scarce, its structural features suggest several areas of potential therapeutic interest.
Role of the Trifluorophenyl Moiety
The 3,4,5-trifluorophenyl group is a key structural motif in several biologically active molecules. The strong electron-withdrawing nature of the fluorine atoms can:
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Enhance Metabolic Stability: By blocking sites of oxidative metabolism on the aromatic ring.
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Increase Lipophilicity: Which can improve cell membrane permeability.
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Modulate pKa: Affecting the ionization state of the molecule at physiological pH.
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Influence Binding Interactions: Through favorable electrostatic and hydrophobic interactions with target proteins.
For instance, the trifluorophenyl group is a component of the dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin, used in the treatment of type 2 diabetes.
Significance of the Amino Alcohol Scaffold
The amino alcohol functionality is a common pharmacophore found in a wide range of therapeutic agents, including:
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Beta-blockers: For the treatment of cardiovascular diseases.
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Antidepressants: Such as fluoxetine.
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Antimalarial drugs: Like quinine and mefloquine.
The ability of the amino and hydroxyl groups to form hydrogen bonds is often crucial for target binding.
Potential Therapeutic Areas
Given its structural components, 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol and its derivatives could be investigated for activity in several areas, including:
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Metabolic Diseases: As potential modulators of enzymes like DPP-4.
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Oncology: As scaffolds for the development of novel anticancer agents.
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Infectious Diseases: As potential antimicrobial or antiviral compounds.
Analytical Methods
The analysis of 2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol would typically involve a combination of chromatographic and spectroscopic techniques.
Chromatographic Analysis
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High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method using a C18 column would be suitable for assessing the purity of the compound. A mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be appropriate.
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Chiral HPLC: To separate and quantify the enantiomers, a chiral stationary phase (CSP) would be necessary. Several types of CSPs are commercially available for the separation of amino alcohols.[4]
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Expected signals would include aromatic protons in the trifluorophenyl region, a methine proton adjacent to the hydroxyl group, and methylene protons adjacent to the amino group.
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¹³C NMR: Would show distinct signals for the aromatic carbons (with C-F coupling) and the two aliphatic carbons.
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¹⁹F NMR: Would provide characteristic signals for the fluorine atoms on the phenyl ring, which can be useful for confirming the substitution pattern.
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Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable ionization methods. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.
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Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the O-H stretch (broad, ~3300 cm⁻¹), N-H stretch (medium, ~3300-3400 cm⁻¹), C-H stretches (aromatic and aliphatic), and strong C-F stretching bands in the fingerprint region.
Safety, Handling, and Storage
Hazard Identification (Presumed)
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Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
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Skin and Eye Irritation: Likely to cause skin and eye irritation.
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Respiratory Irritation: May cause respiratory tract irritation.
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
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Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Storage
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Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
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Incompatibilities: Keep away from strong oxidizing agents.
Conclusion
2-Amino-1-(3,4,5-trifluorophenyl)ethan-1-ol represents a valuable building block for the synthesis of novel bioactive molecules. Its unique combination of a chiral amino alcohol scaffold and a trifluorinated phenyl ring makes it an attractive starting point for the development of new therapeutic agents. While further research is needed to fully elucidate its physicochemical properties and biological activities, this guide provides a solid foundation for researchers interested in exploring the potential of this promising compound.
References
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1PlusChem. 1227306-93-5 | 2-amino-1-(3,4,5-trifluorophenyl)ethan-1-ol. [Link]
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Phenomenex. Chiral HPLC Separations. [Link]
